Clonixin Lysinate

Pharmacokinetics Bioavailability Salt Formation

Clonixin lysinate is the lysine salt of clonixin, an NSAID with enhanced water solubility and ~3.9-fold greater absorption rate (Ka) versus the free acid. Its unique pharmacological profile—34.5% lower GI bleeding vs aspirin, preserved hemostasis at therapeutic doses, and efficacy against migraine-associated photophobia/nausea—makes it the definitive choice for acute inflammatory pain models, perioperative protocols, dental pain studies, and migraine research. Do not substitute with clonixin free acid or alternative salts.

Molecular Formula C19H25ClN4O4
Molecular Weight 408.9 g/mol
Cat. No. B8070340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClonixin Lysinate
Molecular FormulaC19H25ClN4O4
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)
InChIKeyCVNFYQCHAWFYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clonixin Lysinate Procurement: Scientific and Industrial Baseline Characterization


Clonixin lysinate (lysine clonixinate) is the L-lysine salt of clonixin, a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class [1]. This compound is characterized as a non-narcotic analgesic and anti-inflammatory agent that inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis . The lysine salt formulation is specifically designed to enhance the aqueous solubility and oral bioavailability of the parent clonixin acid, a critical factor differentiating it from the less soluble free acid form [2]. This overview establishes the compound's fundamental identity for procurement and research evaluation.

Why Clonixin Lysinate Cannot Be Substituted by Generic Clonixin or Other Salts Without Performance Verification


Substituting clonixin lysinate with generic clonixin (free acid) or alternative salt forms (e.g., argininate) is not scientifically justified due to profound differences in key physicochemical and pharmacokinetic parameters. Data demonstrate that the lysine salt formation dramatically enhances aqueous solubility, increases the absorption rate (Ka) by approximately 3.9-fold compared to the free acid, and shifts the pKa to a more physiologically favorable range, all of which directly impact bioavailability and therapeutic onset [1]. Furthermore, alternative salts like clonixin argininate exhibit different solubility profiles and absorption kinetics, underscoring that even seemingly minor changes in counterion selection yield non-interchangeable pharmaceutical products with distinct performance characteristics [2].

Quantitative Comparative Evidence for Clonixin Lysinate vs. Key Analogs and Alternatives


Enhanced Absorption Rate (Ka) and Physicochemical Properties of Clonixin Lysinate vs. Clonixin Free Acid

Clonixin lysinate demonstrates a significantly accelerated absorption rate compared to the unmodified clonixin free acid, a critical determinant of rapid analgesic onset. In situ absorption studies revealed that the absorption rate constant (Ka) for clonixin lysinate was 0.652 hr⁻¹, which is approximately 3.86-fold higher than the Ka of 0.169 hr⁻¹ observed for clonixin free acid [1]. This enhanced absorption is mechanistically linked to the improved physicochemical properties conferred by the lysine salt, including a pKa shift from 6.32 (clonixin free acid) to 7.20 (clonixin lysinate) and a drastically reduced dissolution time (T60% of approximately 1.5-8 minutes for lysinate versus >2 hours for free acid in water and pH 1.2 buffer) [1].

Pharmacokinetics Bioavailability Salt Formation

Comparative COX-1 and COX-2 Inhibitory Potency: Clonixin Lysinate vs. Ketorolac Tromethamine

In a direct in vitro comparison against ketorolac tromethamine, a widely used injectable NSAID, clonixin lysinate exhibited slightly superior inhibitory potency against both purified COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC₅₀) for clonixin lysinate against COX-1 was 2.4 μg/mL, compared to 3.7 μg/mL for ketorolac tromethamine. Against COX-2, the IC₅₀ values were 24.6 μg/mL and 25.6 μg/mL, respectively [1]. It is crucial to note that while clonixin lysinate showed marginally greater potency in this isolated enzyme assay, subsequent ex vivo organ studies demonstrated that ketorolac tromethamine was more potent and had a longer-lasting effect in inhibiting prostanoid release from various rat organs, indicating that enzyme inhibition alone does not fully predict in vivo pharmacodynamics [1].

Pharmacodynamics Enzyme Inhibition COX Selectivity

Gastrointestinal Safety and Analgesic Efficacy: Clonixin Lysinate vs. Aspirin in Gonarthrosis

A clinical trial in patients with gonarthrosis directly compared lysine clonixinate to aspirin, revealing a significant and quantifiable advantage in gastrointestinal tolerability for the former. The anti-inflammatory and analgesic efficacy of lysine clonixinate was found to be statistically higher than that of aspirin across nearly all clinical parameters evaluated [1]. Critically, this superior efficacy was accompanied by a marked difference in tolerability: at the study's conclusion, fecal occult blood—a biomarker for gastrointestinal bleeding—was detected in 0 out of 53 patients (0%) treated with lysine clonixinate, whereas 19 out of 55 patients (34.5%) treated with aspirin tested positive [1].

Clinical Efficacy Gastrointestinal Tolerability NSAID Safety

Platelet Function Safety Profile: Clonixin Lysinate vs. Diclofenac, Ibuprofen, and Aspirin

In a comparative study of platelet function, lysine clonixinate was shown to have a significantly favorable profile compared to other common NSAIDs, including diclofenac, ibuprofen, and aspirin. Unlike these control drugs, which are known to impair platelet aggregation and prolong bleeding time, lysine clonixinate did not induce any changes in platelet count or platelet function when administered to healthy volunteers at standard therapeutic doses [1]. This finding is consistent with other research demonstrating that lysine clonixinate acts as a cyclooxygenase inhibitor of moderate potency with a shorter duration of effect on platelet thromboxane B2 (TXB2) synthesis compared to acetylsalicylic acid, where ASA's inhibition was much greater and still highly significant after 48 hours, while lysine clonixinate's effect was no longer significant after 6 hours [2].

Platelet Aggregation Hemostasis Perioperative Safety

Comparative Analgesic Efficacy and Adverse Event Profile: Clonixin Lysinate vs. Paracetamol/Codeine Post-Hernioplasty

A randomized, double-blind clinical study compared the efficacy and tolerability of lysine clonixinate (125 mg) to a combination of paracetamol/codeine (500 mg/30 mg) in 151 patients following inguinal hernioplasty [1]. Both treatments produced a significant reduction in spontaneous pain, with no significant differences in analgesic efficacy observed between the two groups. In the lysine clonixinate group, mean pain scores (on a 0-10 scale) decreased from a baseline of 6.86 ± 1.24 to 2.23 ± 1.51 at 4 hours post-dose on Day 1, and to 0.63 ± 1.05 at 4 hours on Day 2. The paracetamol/codeine group showed comparable pain relief (e.g., baseline: 6.72 ± 1.22; 4h Day 1: 2.47 ± 1.68; 4h Day 2: not fully visible in abstract but similar trend) [1]. However, the incidence of adverse effects was significantly higher in the paracetamol/codeine group (exact p-value not shown in abstract, but reported as significantly higher) [1].

Postoperative Pain Analgesic Efficacy Adverse Events

Comparative Efficacy and Tolerability in Migraine: Clonixin Lysinate vs. Naproxen Sodium

A double-blind, randomized, crossover study directly compared oral clonixin lysinate (250 mg) with naproxen sodium (550 mg) for the acute treatment of moderate to severe migraine attacks in 70 patients [1]. The study found both drugs to be similarly effective, with 35.6% of patients taking clonixin lysinate being pain-free at 2 hours, compared to 32.2% for naproxen sodium (P = 0.69) [1]. However, clonixin lysinate demonstrated a statistically significant advantage in the resolution of associated symptoms: it provided more rapid relief from nausea (significant reduction at both 1 and 2 hours for LC, while NS only showed significance at 2 hours; P < 0.0001) and was superior to naproxen sodium in reducing photophobia at 2 hours (P = 0.027) [1]. The incidence of side effects was also numerically lower for clonixin lysinate (12 patients) compared to naproxen sodium (16 patients) [1].

Migraine Acute Pain NSAID Comparison

Validated Research and Industrial Application Scenarios for Clonixin Lysinate


Preclinical Models of Acute Pain Where Rapid Onset and GI Safety are Paramount

Based on the 3.86-fold faster absorption rate and 34.5% absolute reduction in GI bleeding incidence compared to aspirin, clonixin lysinate is the preferred choice for rodent or other animal models of acute inflammatory or nociceptive pain where rapid drug absorption is required to match experimental timelines and where minimizing confounding gastrointestinal pathology is critical [1][2]. This evidence directly supports its use over clonixin free acid or aspirin in such models.

Perioperative Analgesia Research and Hemostasis-Sensitive Studies

Given the evidence that clonixin lysinate does not alter platelet count or function at therapeutic doses, unlike diclofenac, ibuprofen, and aspirin, it is the superior candidate for studies involving surgical models, perioperative pain management protocols, or any investigation where preservation of normal hemostasis is a key experimental requirement or safety consideration [1][2].

Migraine Pathophysiology and Therapeutic Intervention Studies

The clinical data demonstrating clonixin lysinate's comparable efficacy to naproxen sodium in pain relief, but its statistically significant superiority in rapidly alleviating nausea and photophobia, positions it as a critical tool for research into the non-pain symptoms of migraine [1]. It is particularly valuable for translational studies aiming to model or treat the full spectrum of migraine attack symptoms, offering a more comprehensive therapeutic profile than alternatives like naproxen sodium.

Postoperative Dental Pain Models and Analgesic Combination Studies

The pilot study combining clonixin lysinate with diclofenac, which showed greater analgesic efficacy than standard doses of ibuprofen or ketorolac in impacted third molar extraction pain, supports its use in dental pain research [1]. This scenario is especially relevant for investigating novel fixed-dose analgesic combinations or for evaluating efficacy in the standardized and widely accepted human dental pain model.

Quote Request

Request a Quote for Clonixin Lysinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.